molecular formula C12H13F3N2O2 B2612975 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine CAS No. 1260887-68-0

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Cat. No. B2612975
CAS RN: 1260887-68-0
M. Wt: 274.243
InChI Key: AZHFHOUKWIZKDE-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Nitro-4-(trifluoromethyl)phenol . This parent compound is a major product of the solution phase photodecomposition of fluorodifen .


Synthesis Analysis

While specific synthesis methods for “4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine” were not found, 2-Nitro-4-(trifluoromethyl)phenol has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of the related compound 2-Nitro-4-(trifluoromethyl)phenol has a molecular formula of C7H4F3NO3 and a molecular weight of 207.11 .


Physical And Chemical Properties Analysis

The related compound 2-Nitro-4-(trifluoromethyl)phenol has a boiling point of 94 °C/12 mmHg, a flash point of 95 °C, and a specific gravity of 1.52 .

Scientific Research Applications

Antioxidants and Polymerization Mediators

Piperidine and pyrrolidine nitroxyl radicals, which include the 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine structure, have been extensively studied for their antioxidant properties, contrast agents, spin probes, radiation protective agents, and as mediators in polymerization processes. Their ability to react with free radicals and reductants highlights their potential in developing new antioxidants and contrast agents for medical imaging, among other applications. Tetraethyl-substituted piperidine nitroxyl radical exhibited resistance to reduction by ascorbic acid, indicating its robustness as a radical polymerizer and antioxidant (Kinoshita et al., 2009).

Anticancer and Antimicrobial Applications

Nitroxides, including variants of piperidine nitroxyl radicals, have been explored for their applications as antioxidants and anticancer drugs. These stable radicals, due to their unique redox cycle and catalytic mechanism of action, offer promising routes in combating oxidative stress induced by anticancer drugs. Their potential in treating various cancers under both in vivo and in vitro conditions has been investigated, alongside their use as spin labels in biomedical imaging and research (Lewandowski & Gwoździński, 2017).

Structural Characterization and Stability Studies

Research into the crystal structure and molecular characteristics of compounds related to 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine has provided insights into their stability and reactivity. For example, the study of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone helped understand the side products in benzothiazinone synthesis, offering a glimpse into the structural aspects that influence the behavior of these compounds (Eckhardt et al., 2020).

Photophysical Properties

The exploration of bichromophores, incorporating piperidine structures modified at the nitro group, has shed light on the photophysical properties critical in designing molecules for photoinduced electron transfer systems. Such studies are fundamental in advancing photochemistry and developing new materials for photonic applications (Yarnell et al., 2019).

Safety and Hazards

The related compound 2-Nitro-4-(trifluoromethyl)phenol is known to cause skin irritation and serious eye irritation .

properties

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-1-2-10(11(7-9)17(18)19)8-3-5-16-6-4-8/h1-2,7-8,16H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHFHOUKWIZKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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